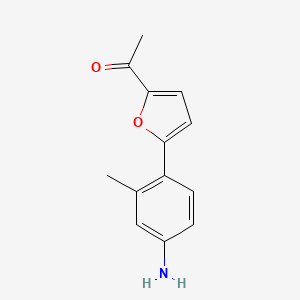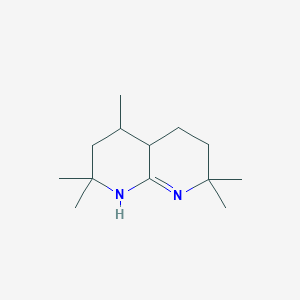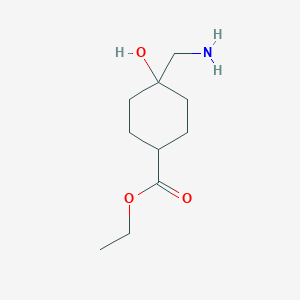
Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate is a chemical compound with a unique structure that includes an ethyl ester, an aminomethyl group, and a hydroxyl group attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.
Introduction of Functional Groups: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Aminomethylation: The aminomethyl group can be added using Eschenmoser’s salt, a source of [CH2=N(CH3)2]+, followed by reduction.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
化学反应分析
Types of Reactions
Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 4-(aminomethyl)-4-oxocyclohexane-1-carboxylate.
Reduction: Formation of 4-(aminomethyl)-4-hydroxycyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can participate in redox reactions, altering the compound’s reactivity and interactions within biological systems.
相似化合物的比较
Similar Compounds
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Similar structure but with an indole ring instead of a cyclohexane ring.
4-(aminomethyl)benzoic acid: Contains an aminomethyl group attached to a benzene ring.
Uniqueness
Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate is unique due to its combination of functional groups attached to a cyclohexane ring, providing distinct chemical properties and reactivity compared to similar compounds with different ring structures.
属性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-9(12)8-3-5-10(13,7-11)6-4-8/h8,13H,2-7,11H2,1H3 |
InChI 键 |
LBZKGPDLBUPWQB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC(CC1)(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


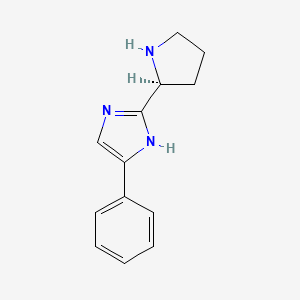
![Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B15053159.png)
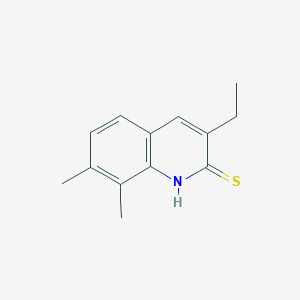
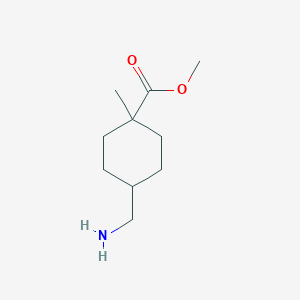
![Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B15053162.png)
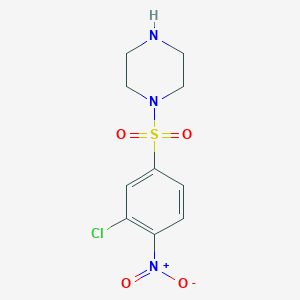
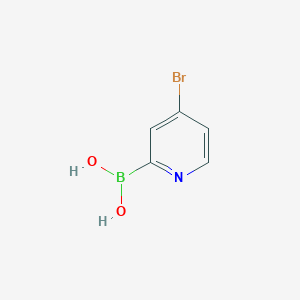
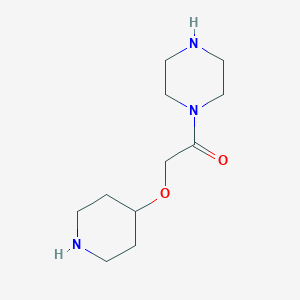

![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B15053192.png)
![N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B15053206.png)
![4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15053213.png)
